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Compound of Interest

Compound Name: 3-Chloro-2-methoxypyridine

Cat. No.: B078714

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction

3-Chloro-2-methoxypyridine has emerged as a crucial building block in medicinal chemistry,
offering a versatile platform for the synthesis of a diverse array of biologically active molecules.
[1] Its unique substitution pattern, featuring a reactive chlorine atom at the 3-position and a
methoxy group at the 2-position on the pyridine ring, allows for strategic and selective
functionalization. This guide provides a comprehensive overview of the chemical properties,
key synthetic transformations, and applications of 3-chloro-2-methoxypyridine in the
development of novel therapeutic agents.

Core Chemical Properties

The reactivity of 3-chloro-2-methoxypyridine is primarily governed by the interplay between
the electron-withdrawing chloro group and the electron-donating methoxy group on the pyridine
ring. This substitution pattern makes the 3-position susceptible to various palladium-catalyzed
cross-coupling reactions, enabling the facile introduction of a wide range of molecular
fragments.
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Property Value

Molecular Formula CeHsCINO

Molecular Weight 143.57 g/mol

CAS Number 13472-84-9

Appearance Light yellow to yellow to orange clear liquid
Boiling Point 53 °C/3 mmHg

Density 1.25 g/mL

Key Synthetic Reactions and Experimental
Protocols

The chloro substituent at the 3-position serves as a versatile handle for forming new carbon-
carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.
The most pivotal of these are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-

coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds
between the pyridine core and various aryl or heteroaryl boronic acids or esters. This reaction
is instrumental in the synthesis of biaryl structures, a common motif in many kinase inhibitors

and other therapeutic agents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 3-Chloro-2-
methoxypyridine

This protocol is adapted from established methods for structurally similar chloropyridines.[2]
Materials:
¢ 3-Chloro-2-methoxypyridine (1.0 mmol, 1 equiv.)

e Arylboronic acid (1.2 mmol, 1.2 equiv.)
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o Palladium(ll) acetate (Pd(OACc)z, 0.02 mmol, 2 mol%)
e SPhos (0.04 mmol, 4 mol%)

o Potassium phosphate (KsPOas, 2.0 mmol, 2 equiv.)

e Degassed 1,4-dioxane

o Degassed water

Procedure:

o To an oven-dried reaction vial, add 3-chloro-2-methoxypyridine, the arylboronic acid,
potassium phosphate, palladium(ll) acetate, and SPhos.

o Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
e Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) to the vial.

» Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
e Monitor the reaction progress by TLC or LC-MS.

o Upon completion, cool the reaction mixture to room temperature.

e Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

o Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

o Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate,
and concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to afford the desired
coupled product.
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Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for
the introduction of a wide variety of amine-containing fragments.[3] This is a key transformation

for the synthesis of compounds targeting a vast array of receptors and enzymes.
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Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 3-Chloro-2-
methoxypyridine

This protocol is based on general procedures for the amination of aryl chlorides.[4][5]
Materials:

e 3-Chloro-2-methoxypyridine (1.0 mmol, 1 equiv.)

e Amine (1.2 mmol, 1.2 equiv.)

o Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s, 0.015 mmol, 1.5 mol%)

e XPhos (0.03 mmol, 3 mol%)

e Cesium carbonate (Cs2C0Os, 2.0 mmol, 2 equiv.)

e Anhydrous, degassed toluene

Procedure:

¢ In a glovebox, combine 3-chloro-2-methoxypyridine, the amine, cesium carbonate,
Pdz(dba)s, and XPhos in a reaction vial.

e Add anhydrous, degassed toluene (5 mL) to the vial.

o Seal the vial and remove it from the glovebox.

e Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

e Monitor the reaction progress by TLC or LC-MS.

e Upon completion, cool the reaction mixture to room temperature.

» Dilute the mixture with ethyl acetate and filter through a pad of celite.

o Wash the filtrate with water and brine.
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e Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

 Purify the crude product by column chromatography on silica gel.
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Caption: Catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling facilitates the reaction of 3-chloro-2-methoxypyridine with terminal
alkynes to form substituted alkynylpyridines.[6][7] These products can serve as key
intermediates for further elaboration or as final compounds with interesting biological
properties.

Experimental Protocol: General Procedure for Sonogashira Coupling of 3-Chloro-2-
methoxypyridine

This protocol is a general method for Sonogashira coupling of aryl halides.[8]
Materials:
e 3-Chloro-2-methoxypyridine (1.0 mmol, 1 equiv.)

o Terminal alkyne (1.2 mmol, 1.2 equiv.)
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Bis(triphenylphosphine)palladium(ll) dichloride (Pd(PPhs)2Clz, 0.03 mmol, 3 mol%)
Copper(l) iodide (Cul, 0.06 mmol, 6 mol%)
Triethylamine (EtsN, 2.0 mmol, 2 equiv.)

Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

To a dry Schlenk flask under an inert atmosphere, add 3-chloro-2-methoxypyridine,
Pd(PPhs)2Cl2, and Cul.

Add the anhydrous, degassed solvent followed by the terminal alkyne and triethylamine.
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute with an organic solvent and filter to remove the precipitated salts.

Wash the filtrate with saturated agueous ammonium chloride solution and then with brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.xindaobiotech.com/3-chloro-2-methoxypyridine-cas13472-84-9-product/
https://www.xindaobiotech.com/3-chloro-2-methoxypyridine-cas13472-84-9-product/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Suzuki_Coupling_of_3_Chloro_5_fluoro_2_methoxypyridine.pdf
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://www.rsc.org/suppdata/ob/b8/b801479e/b801479e.pdf
https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://www.researchgate.net/publication/387137827_Recent_Applications_of_the_Sonogashira_Reaction_in_the_Synthesis_of_Drugs_and_Their_Derivatives_A_Review
https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
https://www.benchchem.com/product/b078714#3-chloro-2-methoxypyridine-as-a-building-block-in-medicinal-chemistry
https://www.benchchem.com/product/b078714#3-chloro-2-methoxypyridine-as-a-building-block-in-medicinal-chemistry
https://www.benchchem.com/product/b078714#3-chloro-2-methoxypyridine-as-a-building-block-in-medicinal-chemistry
https://www.benchchem.com/product/b078714#3-chloro-2-methoxypyridine-as-a-building-block-in-medicinal-chemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b078714?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

